1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and biological research. It is characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an ethanamine group. This unique structure influences its chemical properties and biological activities, making it a valuable compound in various scientific applications.
The compound is derived from 5-fluoropyridine, which serves as the starting material in its synthesis. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets, such as enzymes and receptors.
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride belongs to the class of fluoropyridines. It is often utilized as a building block in organic synthesis and is studied for its potential therapeutic applications, particularly in oncology.
The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves several key steps:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to optimize yield and purity while minimizing environmental impact.
The molecular formula of 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is , with a molecular weight of approximately 213.08 g/mol. The compound features a pyridine ring with a fluorine substitution at the 5-position and an ethanamine side chain.
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, particularly enzymes or receptors related to cancer pathways. The fluorine atom enhances binding affinity and selectivity, which can modulate various biochemical pathways essential for therapeutic effects.
Research indicates that this compound acts as a selective inhibitor of anaplastic lymphoma kinase, a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer .
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride exhibits several notable physical properties:
Key chemical properties include:
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride has diverse applications in scientific research:
The compound's ability to penetrate the blood-brain barrier suggests further potential in treating central nervous system tumors, highlighting its importance in ongoing pharmaceutical research.
Fluoropyridine synthesis forms the foundational step in preparing 1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride, with nucleophilic aromatic substitution (SNAr) emerging as the predominant methodology. The electron-deficient nature of the pyridine ring enables efficient halogen exchange reactions, particularly at the 2- and 4-positions where leaving group displacement occurs most readily. Modern approaches utilize halogen-fluorine exchange under specific conditions:
Halex Methodology: Displacement of chlorine or bromine substituents in activated pyridines using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO, NMP) at elevated temperatures (150-180°C). This method benefits from operational simplicity but often requires specialized equipment to handle high temperatures and generates stoichiometric salt waste [2] [9].
Diazotization-Fluorodediazoniation (Balz-Schiemann Variant): Aminopyridine precursors undergo diazotization with sodium nitrite in hydrofluoric acid/pyridine solutions at 0-5°C, yielding fluoropyridines with excellent regiocontrol. This method achieves 70-85% yields for 5-fluoropyridine derivatives but requires specialized corrosion-resistant equipment due to the use of anhydrous hydrogen fluoride [2] [9].
Electrophilic Fluorination: N-fluoropyridinium salts (e.g., N-fluoropyridinium triflate) serve as shelf-stable electrophilic fluorinating agents that react with lithiated pyridine intermediates. Prepared from pyridine and fluorine gas (5% in N₂) at -78°C, these reagents enable regioselective fluorination at electron-rich positions, though their synthetic complexity limits large-scale application [9].
Table 1: Comparative Analysis of Fluoropyridine Synthesis Methods
Method | Reagents/Conditions | Yield Range | Regioselectivity | Industrial Scalability |
---|---|---|---|---|
Halex Fluorination | KF/CsF, DMF, 150-180°C, 12-24h | 60-75% | Moderate (position-dependent) | High (established processes) |
Diazotization-Fluorination | NaNO₂, HF/pyridine, 0-5°C, 2-4h | 70-85% | High (directs to original amino position) | Moderate (corrosion challenges) |
N-Fluoropyridinium Route | N-FPy⁺OTf⁻, -78°C to RT, 1-3h | 65-80% | High (directed by lithiation) | Low (specialized handling required) |
The introduction of the chiral ethanamine moiety employs asymmetric methodologies to achieve enantiomerically pure intermediates. Catalytic asymmetric reduction represents the most industrially viable approach, leveraging chiral catalysts to convert prochiral ketones to enantiomerically enriched amines:
Ketone Precursor Synthesis: 5-Fluoropyridin-2-yl methyl ketone undergoes preparation via Friedländer condensation or Pd-catalyzed coupling between 2-bromo-5-fluoropyridine and acetylacetone derivatives. This yields the prochiral intermediate essential for subsequent enantioselective transformations [5].
Transition Metal-Catalyzed Asymmetric Reduction: Utilizing ruthenium-based catalysts with chiral ligands achieves high enantiomeric excess (ee). The (R)-BINAP-RuCl₂ complex under hydrogen pressure (50 psi) in methanol/toluene mixtures provides (R)-1-(5-fluoropyridin-2-yl)ethanamine with >98% ee and 85% yield after 12-16 hours. This method benefits from catalyst recyclability and operational simplicity [5].
Biocatalytic Approaches: Immobilized transaminases (e.g., from Arthrobacter sp.) convert ketones to amines using pyridoxal-5′-phosphate (PLP) cofactors and isopropylamine as amine donors. Though offering exceptional stereoselectivity (>99% ee), this method faces limitations in substrate concentration tolerance and requires specialized enzyme engineering .
Table 2: Stereoselective Methods for Chiral Ethanamine Synthesis
Method | Catalyst/Reagent | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-Catalyzed Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | H₂ (50 psi), MeOH/toluene, 25°C | >98% | 85% |
Biocatalytic Transamination | Arthrobacter transaminase | PLP, iPrNH₂, pH 7.5, 30°C | >99% | 70-75% |
Borane Reduction with Chiral Oxazaborolidines | (S)-CBS catalyst, BH₃·THF | THF, 0°C to RT, 4h | 90-95% | 80% |
Scale-up synthesis necessitates addressing thermal management, mixing efficiency, and catalyst utilization through reactor engineering:
Batch Reactor Limitations: Traditional stirred-tank reactors exhibit inefficient heat dissipation during exothermic fluorination steps, leading to thermal hotspots that degrade sensitive intermediates. Additionally, heterogeneous catalysts like Pd/C require vigorous agitation for effective suspension, increasing energy consumption. Catalyst filtration and recycling remain cumbersome in batch systems [5].
Continuous Flow Advantages: Microreactor systems with immobilized catalysts enhance mass/heat transfer:
Automated Salt Formation: In-line acidification with anhydrous HCl in ethanol yields dihydrochloride crystals with consistent particle size distribution (D90 < 50µm) [5].
Hybrid Approaches: Combining continuous fluorination with batch crystallization leverages the strengths of both systems, reducing capital expenditure while maintaining product consistency across multi-ton campaigns.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8